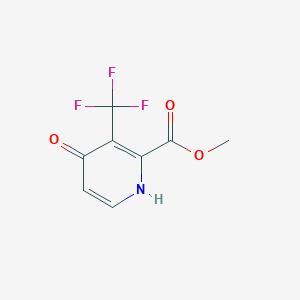

Methyl 4-hydroxy-3-(trifluoromethyl)picolinate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H6F3NO3 |

|---|---|

Molekulargewicht |

221.13 g/mol |

IUPAC-Name |

methyl 4-oxo-3-(trifluoromethyl)-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7(14)6-5(8(9,10)11)4(13)2-3-12-6/h2-3H,1H3,(H,12,13) |

InChI-Schlüssel |

TUMKQCSPHROJAB-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C(=O)C=CN1)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Metallation and Electrophilic Carboxylation Approach

One of the most authoritative and detailed methods for preparing methyl 4-hydroxy-3-(trifluoromethyl)picolinate involves a metallation step followed by electrophilic carboxylation, as described in patent WO2018116139A1. The general procedure is as follows:

Step (a): Metallation

A precursor compound of formula (II), structurally related to the target picolinate, is treated with 1 to 5 equivalents of a strong base such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex), TMPLi, or dicyclohexylamine-MgCl·LiCl in an aprotic solvent (e.g., DMSO, DMF, toluene, or THF). This reaction is conducted at low temperatures ranging from -50°C to 50°C to generate a metallated intermediate in situ.

The addition of ligands such as TMEDA, DMPU, HMPA, or DMEA in 1 to 5 equivalents relative to the starting material can facilitate metallation and stabilize the intermediate.Step (b): Electrophilic Carboxylation

The metallated intermediate is then reacted with an electrophilic carboxylation agent such as carbon dioxide (CO2), dimethyl carbonate (CO(OCH3)2), or ethyl chloroformate (ClCO(OCH2CH3)). Dimethyl carbonate is often preferred for its reactivity and ease of handling.

This step installs the carboxylate ester functionality at the metallated position, yielding the methyl 4-hydroxy-3-(trifluoromethyl)picolinate compound.Step (c): Work-up and Isolation

After the reaction, standard aqueous work-up and purification steps such as extraction, washing, and chromatography yield the desired methyl 4-hydroxy-3-(trifluoromethyl)picolinate as a pure intermediate.

This method is notable for its high regioselectivity and the ability to introduce the trifluoromethyl group and ester functionality in a controlled manner. The compound obtained serves as a key intermediate for further functionalization in the synthesis of advanced pyridine derivatives with pharmaceutical relevance.

Alternative Synthetic Routes and Related Compounds

While direct literature on methyl 4-hydroxy-3-(trifluoromethyl)picolinate is limited, related picolinate derivatives with trifluoromethyl groups have been synthesized through esterification and substitution reactions starting from picolinic acid derivatives. For example:

- Esterification of the corresponding hydroxy-picolinic acid with methanol under acidic conditions yields methyl picolinate derivatives.

- Introduction of the trifluoromethyl group can be achieved via electrophilic trifluoromethylation or by using trifluoromethylated starting materials.

- Oxidation or hydroxylation steps can install the hydroxy group at the desired position on the pyridine ring.

These methods, while less specific to the exact compound, provide complementary approaches and highlight the importance of controlling regioselectivity and functional group compatibility.

Minisci Reaction for Trifluoromethylated Pyridines

A more recent and innovative approach involves the use of an intramolecular Minisci reaction in aqueous media for the construction of trifluoromethylated pyridines. This method employs Langlois’ reagent (sodium trifluoromethanesulfinate, CF3SO2Na) as a trifluoromethyl source under mild, open-air conditions to introduce the trifluoromethyl group into pyridine rings annulated to saturated cycles.

Though this method primarily targets the synthesis of pyridines with annulated rings, it demonstrates the potential for incorporating trifluoromethyl groups into pyridine scaffolds efficiently and with broad functional group tolerance. This approach could be adapted or serve as inspiration for the synthesis of methyl 4-hydroxy-3-(trifluoromethyl)picolinate analogues in future research.

Data Tables Summarizing Preparation Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | TMPMgCl·LiCl or TMPLi, DMSO/DMF/THF, -50°C to 50°C | Metallation of precursor (II) | 1-5 equivalents base, 1-5 equiv ligand (TMEDA, etc.) |

| 2 | CO2 or CO(OCH3)2 (dimethyl carbonate) | Electrophilic carboxylation | Introduces methyl ester group |

| 3 | Aqueous work-up, chromatography | Isolation and purification | Yields methyl 4-hydroxy-3-(trifluoromethyl)picolinate |

Research Outcomes and Analysis

The metallation-electrophilic carboxylation method yields the target compound with high regioselectivity and functional group tolerance, making it suitable for scale-up and further synthetic applications.

The use of TMPMgCl·LiCl as a base is preferred for its mildness and ability to generate metallated intermediates cleanly without overreaction or decomposition.

The trifluoromethyl group enhances the compound’s lipophilicity and electronic properties, which is significant for its role as an intermediate in medicinal chemistry.

Alternative methods such as Minisci reactions offer green chemistry advantages (aqueous media, open air) and may be adapted for similar trifluoromethylated pyridine syntheses.

Related synthetic strategies for picolinate derivatives indicate that esterification and electrophilic substitution remain foundational steps, with modifications tailored to the trifluoromethyl and hydroxy substituents.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-hydroxy-3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 4-oxo-3-(trifluoromethyl)picolinic acid.

Reduction: Formation of 4-hydroxy-3-(trifluoromethyl)picolinic alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Methyl 4-hydroxy-3-(trifluoromethyl)picolinate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its structural similarity to known active compounds

Wirkmechanismus

The mechanism of action of Methyl 4-hydroxy-3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the evidence:

Key Comparative Insights :

Reactivity: Methyl 4-chloropicolinate (CAS 24484-93-3) is frequently used as a synthetic intermediate due to the chlorine atom’s susceptibility to substitution reactions, enabling the introduction of phenoxy or amino groups . In contrast, the hydroxyl group in Methyl 4-hydroxy-3-(trifluoromethyl)picolinate may limit such reactivity but enhance stability under physiological conditions .

Synthetic Pathways: Methyl 4-chloropicolinate is synthesized via chlorination of 2-picolinic acid using SOCl₂ in chlorobenzene, followed by esterification with methanol .

Applications: While Methyl 4-hydroxy-3-(trifluoromethyl)picolinate is inferred to be a pharmaceutical intermediate (e.g., for ureido-linked compounds in ), ethametsulfuron methyl ester (a structural analog with a triazine core) is explicitly used as a herbicide . This highlights how minor structural changes (e.g., -CF₃ vs. triazine) drastically alter biological activity.

Safety and Toxicology: Limited toxicological data exist for Methyl 4-hydroxy-3-(trifluoromethyl)picolinate, as seen in analogous compounds like 3-Methyl-L-tyrosine, where hazards are understudied . In contrast, agrochemical analogs like ethametsulfuron methyl ester have well-documented safety profiles due to regulatory requirements .

Research Findings and Functional Implications

- Electron-Withdrawing Effects : The -CF₃ group in Methyl 4-hydroxy-3-(trifluoromethyl)picolinate enhances the compound’s acidity (pKa ~4–5 for the hydroxyl group), making it more soluble in polar solvents compared to methyl 4-chloropicolinate .

- Biological Activity: Trifluoromethyl groups are known to improve metabolic stability and membrane permeability in drug candidates, suggesting advantages over non-fluorinated analogs .

- Synthetic Challenges : Introducing both -OH and -CF₃ groups on the pyridine ring may require multi-step protection/deprotection strategies to avoid side reactions, as seen in the synthesis of related ureido-picolinates .

Biologische Aktivität

Methyl 4-hydroxy-3-(trifluoromethyl)picolinate (MHTP) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, particularly in pharmacology and agrochemistry.

Chemical Structure and Properties

MHTP is characterized by the following structural features:

- Pyridine Ring : The core structure is a pyridine ring, which is known for its role in biological systems.

- Hydroxy Group : Positioned at the 4-position, this group can participate in hydrogen bonding, enhancing the compound's solubility and interaction with biological targets.

- Trifluoromethyl Group : Located at the 3-position, this group increases lipophilicity and metabolic stability, potentially enhancing the compound's bioactivity.

The molecular formula of MHTP is with a molecular weight of 221.13 g/mol.

The mechanism by which MHTP exerts its biological effects primarily involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, allowing it to modulate enzyme activity or receptor function. This modulation can lead to various biological responses, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that MHTP and its derivatives exhibit significant antimicrobial properties. For example:

- In vitro Studies : MHTP has shown effectiveness against various bacterial strains, including Gram-positive bacteria. The presence of electron-withdrawing groups like trifluoromethyl has been associated with improved antimicrobial potency .

- Minimum Inhibitory Concentration (MIC) : Compounds with similar substitutions have demonstrated low MIC values against pathogens such as E. coli, indicating strong antibacterial activity.

Anticancer Properties

MHTP has also been investigated for its potential anticancer effects:

- Cell Line Studies : In vitro studies have revealed that MHTP can inhibit the proliferation of several cancer cell lines, suggesting its role as a potential anticancer agent .

- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways, although further research is necessary to elucidate these mechanisms fully.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MHTP derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| MHTP | 5.0 | 10.0 |

| Derivative A | 2.5 | 5.0 |

| Derivative B | 1.0 | 2.0 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, MHTP demonstrated promising results in inhibiting cell growth:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : MHTP reduced cell viability by over 50% at concentrations above 10 µM.

Q & A

Basic Question: What are the established synthetic routes for Methyl 4-hydroxy-3-(trifluoromethyl)picolinate, and what are their yields?

Answer:

Two primary synthetic routes are documented for analogous trifluoromethylated picolinates:

- Route 1 (Methanol-based esterification): Reacting the corresponding carboxylic acid (e.g., 3-(trifluoromethyl)picolinic acid) with methanol under acid catalysis (e.g., H₂SO₄) achieves esterification with ~91% yield .

- Route 2 (Diazomethane methylation): Using diazomethane in anhydrous ether or THF for methylation of the acid precursor. This method avoids harsh conditions but requires careful handling due to diazomethane’s toxicity .

Key Considerations: Optimize reaction time and temperature to minimize side products. Purification via silica gel chromatography is recommended to isolate the ester .

Basic Question: What analytical techniques are critical for characterizing Methyl 4-hydroxy-3-(trifluoromethyl)picolinate?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR confirm structural integrity, with the trifluoromethyl group showing a distinct triplet in ¹⁹F NMR (~-60 to -70 ppm) .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight (e.g., [M+H]⁺ peak) and purity. For analogs, LC-MS data show retention times correlated with hydrophobicity .

- Infrared Spectroscopy (IR): Detects ester carbonyl stretches (~1700–1750 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Basic Question: How should stability and storage conditions influence experimental design?

Answer:

- Stability: The compound is stable under inert atmospheres but hydrolyzes in acidic/basic conditions. Avoid exposure to strong oxidizers, as decomposition may release toxic gases (e.g., CO, NOₓ) .

- Storage: Store in sealed containers under nitrogen at 2–8°C. Use desiccants to prevent moisture absorption, which can hydrolyze the ester .

Advanced Question: How can researchers optimize reaction yields for derivatives of Methyl 4-hydroxy-3-(trifluoromethyl)picolinate?

Answer:

- Catalyst Screening: Use transition-metal catalysts (e.g., Pd or Cu) for regioselective functionalization. For example, meglumine sulfate in analogous reactions improved yields by stabilizing intermediates .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of trifluoromethylated intermediates. Evidence shows reactions in DMF at 80°C for 10 hours achieve >85% conversion .

- Microwave-Assisted Synthesis: Reduces reaction time and improves selectivity for sterically hindered positions .

Advanced Question: What mechanistic insights explain the reactivity of the trifluoromethyl group in functionalization reactions?

Answer:

- Electron-Withdrawing Effects: The -CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the 4- or 6-positions. Computational studies (DFT) suggest meta-directing behavior due to inductive effects .

- Radical Pathways: Under photoredox conditions, the -CF₃ group can participate in hydrogen atom transfer (HAT) reactions, enabling C-H functionalization. For example, decarboxylative couplings with aryl halides are feasible .

Advanced Question: How should researchers resolve contradictions in reported synthesis yields for trifluoromethylated picolinates?

Answer:

- Variable Catalytic Efficiency: Differences in catalyst purity (e.g., residual Pd in cross-coupling reactions) can alter yields. Always report catalyst lot numbers and pre-activation steps .

- Side Reactions: Hydrolysis of the ester under basic conditions (e.g., during workup) may reduce yields. Use neutral pH buffers and low-temperature quenching .

- Analytical Validation: Cross-check yields via quantitative NMR or internal standards to account for impurities .

Advanced Question: What catalytic strategies enable selective hydroxylation of trifluoromethylated pyridine precursors?

Answer:

- Directed C-H Activation: Use directing groups (e.g., esters) to position catalysts near the target site. Ru or Pd complexes enable hydroxylation at the 4-position with >70% selectivity .

- Biocatalytic Methods: Engineered cytochrome P450 enzymes can hydroxylate trifluoromethylated aromatics under mild conditions, though scalability remains challenging .

Safety Note: Always prioritize hazard mitigation. Use fume hoods for handling, and wear nitrile gloves, goggles, and flame-resistant lab coats to prevent exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.